molecular formula C13H13ClF3N7S B10960752 5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10960752
M. Wt: 391.80 g/mol
InChI Key: SSHCBYIWVMNTHW-UHFFFAOYSA-N
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Description

N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

N-(5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is unique due to its specific combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClF3N7S

Molecular Weight

391.80 g/mol

IUPAC Name

5-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H13ClF3N7S/c1-6-8(4-23(3)21-6)18-12-20-19-9(25-12)5-24-7(2)10(14)11(22-24)13(15,16)17/h4H,5H2,1-3H3,(H,18,20)

InChI Key

SSHCBYIWVMNTHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=CN(N=C3C)C)C(F)(F)F)Cl

Origin of Product

United States

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